molecular formula C16H11ClN4S B287590 6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287590
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: CHGRUMCYWACPRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells, leading to the disruption of essential cellular processes.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as DNA and proteins.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for laboratory experiments, including its high yield of synthesis, stability, and ease of handling. However, it also has limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Zukünftige Richtungen

There are several possible future directions for research on 6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of bacterial and fungal infections.
2. Further studies on its mechanism of action and identification of its molecular targets.
3. Exploration of its potential as an anticancer agent in vivo and in clinical trials.
4. Development of new derivatives with improved pharmacological properties.
5. Investigation of its potential for use in other fields such as agriculture and environmental science.
In conclusion, 6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential for use in different applications.

Synthesemethoden

The synthesis of 6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-chlorobenzylidene)hydrazinecarbothioamide with phenyl isothiocyanate in the presence of a base such as triethylamine. The product is obtained as a yellow solid with a high yield.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising results in inhibiting the growth of cancer cells in vitro.

Eigenschaften

Produktname

6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C16H11ClN4S

Molekulargewicht

326.8 g/mol

IUPAC-Name

6-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c17-13-9-5-4-8-12(13)10-14-20-21-15(18-19-16(21)22-14)11-6-2-1-3-7-11/h1-9H,10H2

InChI-Schlüssel

CHGRUMCYWACPRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.